molecular formula C19H20O2N2, HCl B1149871 Vincanidine HCl

Vincanidine HCl

Cat. No.: B1149871
M. Wt: 344.5 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

It is a dopamine receptor stimulating agent. Indolinine alkaloid, extracted from roots of Vinca erecta (Apocynaceae fam.) It acts like a Dopaminic receptors ligand as an emetic compound with central mechanism of action. Field of Use:

Scientific Research Applications

Chemical Structure and Derivatives

  • Vincanidine and Vinervine Derivatives : Vincanidine, a derivative of α-methylindole, forms various bases when heated with hydrochloric acid. These include desformylvincanidine, which yields indoline and indole derivatives upon reduction. The structure and absolute configurations of vincanidine are established through spectroscopy methods and by its conversion to tetrahydroacuammicine from tetrahydrovinervine (Yuldashev et al., 2004).

Applications in Cancer Treatment

  • Vinca Alkaloids in Cancer Therapy : Vinca alkaloids, including vincanidine, have been crucial in cancer chemotherapy for over 30 years. Their clinical applications, however, are hampered by a lack of clear correlation between in vitro and in vivo results, and the exact mechanism of action remains unclear. Recent studies indicate potential new applications in cancer therapy, including antiangiogenic activities (Duflos et al., 2012).

Structural and Molecular Analysis

  • Structural Analysis of Vincanidine : The structure of vincanidine, featuring the 2-methyleneindoline chromophoric system, is confirmed by UV and infrared spectral analysis. The presence of this system is typical of alkaloids like vincanine and akuammicine (Ubaev et al., 1965).

Biotechnological Aspects

  • Catharanthus Alkaloids in Biotechnology : The Catharanthus (Vinca) alkaloids are extensively studied in medicinal plant research. They hold significant potential for biotechnological applications, such as in vitro culture and metabolic engineering, to enhance alkaloid production. This has broad implications for drug development and cancer therapy (van der Heijden et al., 2004).

Anticancer Properties and Pharmacological Studies

  • Alkaloids as Anticancer Agents : Alkaloids like vincanidine have shown promising antiproliferative and anticancer effects. The ongoing research emphasizes the potential of these compounds for future development as anticancer drugs (Mondal et al., 2019).

Quantitative Analysis in Botanical Studies

  • Quantitative Determination in Plant Roots : A method for the extraction and quantitative determination of vincanidine in Vinca erecta roots has been developed, facilitating its study and application in botanical and pharmacological research (Mirkina & Shakirov, 2004).

Properties

Molecular Formula

C19H20O2N2, HCl

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride

InChI

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3+;/t14-,18-,20+,22?;/m0./s1

SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]

Appearance

Light brown powder

Purity

≥ 97%. Method for purity assay: mass spectrometry

Synonyms

12-hydroxynorfluorocurarine hydrochloride

Origin of Product

United States

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